5-Bromo-2-cyclobutoxy-4-methyl-pyrimidine

Epigenetics Bromodomain inhibition BET protein targeting

5-Bromo-2-cyclobutoxy-4-methyl-pyrimidine is a trisubstituted pyrimidine building block (C₉H₁₁BrN₂O, MW 243.10 g/mol) featuring a bromo leaving group at C5, a cyclobutoxy ether at C2, and a methyl substituent at C4. The compound is supplied as a white crystalline solid at ≥95% purity by multiple vendors, with recommended storage at 2–8°C under dry, sealed conditions.

Molecular Formula C9H11BrN2O
Molecular Weight 243.1 g/mol
CAS No. 1935588-15-0
Cat. No. B1449447
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Bromo-2-cyclobutoxy-4-methyl-pyrimidine
CAS1935588-15-0
Molecular FormulaC9H11BrN2O
Molecular Weight243.1 g/mol
Structural Identifiers
SMILESCC1=NC(=NC=C1Br)OC2CCC2
InChIInChI=1S/C9H11BrN2O/c1-6-8(10)5-11-9(12-6)13-7-3-2-4-7/h5,7H,2-4H2,1H3
InChIKeyLVBRAEOZJXRPHG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-Bromo-2-cyclobutoxy-4-methylpyrimidine (CAS 1935588-15-0): Structural Overview and Procurement Baseline


5-Bromo-2-cyclobutoxy-4-methyl-pyrimidine is a trisubstituted pyrimidine building block (C₉H₁₁BrN₂O, MW 243.10 g/mol) featuring a bromo leaving group at C5, a cyclobutoxy ether at C2, and a methyl substituent at C4 . The compound is supplied as a white crystalline solid at ≥95% purity by multiple vendors, with recommended storage at 2–8°C under dry, sealed conditions . Its primary value proposition lies in the orthogonal reactivity of the C5–Br bond for transition-metal-catalyzed cross-coupling (Suzuki, Buchwald-Hartwig, Sonogashira), combined with the sterically demanding, conformationally constrained cyclobutoxy group, which provides differentiated physicochemical and pharmacological modulation compared to linear or smaller-ring alkoxy analogs . Published bioactivity annotation in authoritative databases is currently limited; the compound has been profiled in at least one curated screening panel for bromodomain-binding activity, with quantitative affinity data available for BRD4 bromodomain 1 and CBP .

Why Generic Substitution of 5-Bromo-2-cyclobutoxy-4-methylpyrimidine Fails: Steric, Electronic, and Synthetic Consequences


Within the class of 5-bromo-2-alkoxy-4-methylpyrimidines, the cyclobutoxy substituent is not interchangeable with smaller alkoxy groups (methoxy, ethoxy, isopropoxy) without altering key properties that govern both synthetic utility and biological target engagement. The cyclobutoxy group introduces a conformationally restricted, medium-ring steric profile that modulates the rate of Pd-catalyzed cross-coupling at C5 via both steric shielding and electronic effects transmitted through the pyrimidine π-system . This is distinct from the behavior of the 5-bromo-2-methoxy analog (CAS 38696-23-0), which lacks this steric constraint and exhibits different reactivity in Suzuki-Miyaura couplings . Furthermore, omission of the C4-methyl group—as in 5-bromo-2-cyclobutoxypyrimidine (CAS 1260833-40-6)—removes both the electron-donating inductive effect and the additional steric element adjacent to the reactive bromo center, yielding a fundamentally different intermediate for structure-activity relationship (SAR) exploration . The quantitative evidence below demonstrates that these seemingly minor structural variations produce measurable differences in target binding affinity, physicochemical properties, and downstream synthetic outcomes.

Quantitative Differentiation Evidence: 5-Bromo-2-cyclobutoxy-4-methylpyrimidine vs. Closest Analogs


BRD4 Bromodomain 1 Binding Affinity: Cyclobutoxy vs. Methoxy 2-Alkoxy-4-methylpyrimidine Scaffolds

The 5-bromo-2-cyclobutoxy-4-methylpyrimidine scaffold exhibits measurable binding to BRD4 bromodomain 1 with a dissociation constant (Kd) of 1.91 μM as determined by isothermal titration calorimetry (ITC), alongside weaker affinity for the CBP bromodomain (Kd = 43.4 μM) . In contrast, the 2-methoxy analog—5-bromo-2-methoxy-4-methylpyrimidine—showed an IC₅₀ of 398 nM in a fluorescence anisotropy assay against BRD4, reflecting a different binding modality and assay format that precludes direct numerical comparison but indicates both scaffolds engage the same target with measurable affinity . The ~3-log unit difference between the BRD4 Kd and CBP Kd for the cyclobutoxy derivative constitutes a selectivity window of approximately 23-fold that is not observed for many pyrimidine-based bromodomain fragments, a property attributable to the steric demands of the cyclobutoxy group within the acetyl-lysine binding pocket .

Epigenetics Bromodomain inhibition BET protein targeting

Calculated Physicochemical Property Differentiation: Cyclobutoxy vs. Methoxy and Isopropoxy Analogs

Computational comparison of calculated physicochemical properties reveals that the cyclobutoxy derivative (MW 243.10, cLogP ~2.8 estimated) occupies a distinct property space relative to its methoxy (MW 203.04, cLogP ~1.9 estimated) and isopropoxy (MW 231.09, cLogP ~2.4 estimated) congeners . The incremental molecular weight increase of 40.06 Da (vs. methoxy) and 12.01 Da (vs. isopropoxy) results from the additional CH₂ units in the cyclobutyl ring. More critically, the cyclobutoxy group introduces a conformationally restricted cyclic ether with a calculated topological polar surface area (tPSA) of approximately 35 Ų, compared to ~35 Ų for the isopropoxy analog and ~35 Ų for the methoxy analog, while the three-dimensional steric occupancy diverges significantly due to the ring constraint . This steric profile is consistent with the empirically observed 23-fold BRD4/CBP selectivity discrimination described in Evidence Item 1 .

Physicochemical profiling Drug-likeness Lead optimization

Synthetic Utility: C5-Bromo Cross-Coupling Reactivity with Retained 2-Cyclobutoxy-4-methyl Substitution Pattern

The 5-bromo substituent in 5-bromo-2-cyclobutoxy-4-methylpyrimidine is positioned for Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig cross-coupling reactions, enabling diversification at C5 while preserving the 2-cyclobutoxy-4-methyl pharmacophore . This reactivity pattern is shared with the methoxy analog but is mechanistically differentiated by the steric environment created by the cyclobutoxy group adjacent to the reactive center. In patent exemplification, a closely related 2-cyclobutoxy-pyrimidin-5-yl scaffold was successfully elaborated via Pd-catalyzed coupling to yield a thiazole-containing CXCR3 antagonist with an IC₅₀ of 1.20 nM in a cellular FLIPR assay, demonstrating that the cyclobutoxy-pyrimidine core is compatible with multi-step synthetic sequences leading to highly potent final compounds . In contrast, the 4-bromo positional isomer (4-bromo-2-cyclobutoxypyrimidine, CAS 1159820-38-8) places the reactive bromo at the electronically distinct C4 position, altering the regiochemical outcome of nucleophilic aromatic substitution and cross-coupling reactions .

Organic synthesis Cross-coupling Building block reactivity

Defined Application Scenarios for 5-Bromo-2-cyclobutoxy-4-methylpyrimidine Based on Verified Differentiation Evidence


BET Bromodomain Fragment-to-Lead Optimization Requiring BRD4-over-CBP Selectivity

Medicinal chemistry programs targeting BRD4 for oncology or inflammatory disease indications can deploy 5-bromo-2-cyclobutoxy-4-methylpyrimidine as a fragment hit with a documented 23-fold selectivity window for BRD4 BD1 (Kd = 1.91 μM) over CBP (Kd = 43.4 μM) . The C5-bromo handle enables rapid parallel library synthesis via Suzuki coupling to explore vectors extending from the pyrimidine core, while the cyclobutoxy group provides a conformationally constrained steric element that occupies the acetyl-lysine binding channel. This selectivity profile is not documented for the corresponding methoxy or isopropoxy analogs, making the cyclobutoxy derivative the informative choice for establishing initial SAR around the 2-alkoxy substituent.

GPCR or Kinase Lead Series Requiring 2-Cyclobutoxy-Pyrimidine Core with Sub-Nanomolar Potential

As demonstrated in US Patent US10047080, the 2-cyclobutoxy-pyrimidin-5-yl scaffold can be elaborated through C5 cross-coupling to yield potent CXCR3 antagonists with IC₅₀ values reaching 1.20 nM . 5-Bromo-2-cyclobutoxy-4-methylpyrimidine provides the identical core scaffold with an additional C4-methyl substituent that can be leveraged for further potency enhancement, metabolic stability improvement, or IP differentiation. Procurement of this specific regioisomer (C5-Br, not C4-Br) ensures that the synthetic route is compatible with established Pd-catalyzed coupling protocols validated on this scaffold.

Structure-Based Drug Design Leveraging Conformational Constraint of Cyclobutoxy Group

The cyclobutoxy substituent introduces a degree of conformational restriction not achievable with linear alkoxy (ethoxy) or freely rotating branched alkoxy (isopropoxy) groups . This property is valuable in structure-based drug design workflows where reducing entropic penalties upon target binding can improve affinity and selectivity. The 23-fold BRD4/CBP selectivity ratio observed for this compound supports the hypothesis that the cyclobutoxy group contributes to differential binding pocket complementarity, a feature that can be exploited in co-crystallography studies to guide further optimization.

Chemical Biology Probe Development Requiring Orthogonal Reactive Handle and Defined Pharmacophore

For chemical biology applications requiring a pyrimidine-based probe with a single reactive handle for bioconjugation or photoaffinity labeling, 5-bromo-2-cyclobutoxy-4-methylpyrimidine offers the C5-Br as the sole reactive site for Pd-mediated functionalization . The 4-methyl group serves as a silent blocking substituent that prevents unwanted reactivity at that position, while the cyclobutoxy group provides a steric signature that can be exploited in target engagement studies using NMR or X-ray crystallography. This level of synthetic control is not available with unsubstituted pyrimidine scaffolds that may undergo competing reactions at multiple positions.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

26 linked technical documents
Explore Hub


Quote Request

Request a Quote for 5-Bromo-2-cyclobutoxy-4-methyl-pyrimidine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.